molecular formula C8H6I2O2 B14122512 3,5-Diiodo-2-methylbenzoic acid

3,5-Diiodo-2-methylbenzoic acid

Cat. No.: B14122512
M. Wt: 387.94 g/mol
InChI Key: KGXDDJVMNGOJQB-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2 It is characterized by the presence of two iodine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acidThe reaction is usually carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Diiodo-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Diiodo-2-methoxybenzoic acid
  • 2,5-Diiodo-4-methylbenzoic acid
  • 2,6-Diiodo-4-methylbenzoic acid

Comparison: 3,5-Diiodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For instance, the presence of the methyl group at the 2-position can influence its steric and electronic properties, making it more suitable for certain reactions and applications .

Properties

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

3,5-diiodo-2-methylbenzoic acid

InChI

InChI=1S/C8H6I2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

KGXDDJVMNGOJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

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